molecular formula C25H26N2O2 B1448990 Methyl 4-tritylpiperazine-2-carboxylate CAS No. 1709876-82-3

Methyl 4-tritylpiperazine-2-carboxylate

Cat. No. B1448990
M. Wt: 386.5 g/mol
InChI Key: UOXRPWIEBSQIKJ-UHFFFAOYSA-N
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Description

“Methyl 4-tritylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C25H26N2O2 . It is used in the field of pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 4-tritylpiperazine-2-carboxylate”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-tritylpiperazine-2-carboxylate” consists of a piperazine ring substituted with a trityl group at the 4-position and a methyl carboxylate group at the 2-position .

Scientific Research Applications

Lipid Metabolism Research

Methyl 4-tritylpiperazine-2-carboxylate is related to compounds like acipimox, which has been studied for its effects on lipid metabolism. Acipimox, a lipolysis inhibitor, was found to significantly lower triglyceride levels and increase high-density lipoprotein cholesterol levels in clinical trials (Sirtori et al., 1981).

Antimicrobial Research

Research on derivatives of piperazine carboxylates, similar to methyl 4-tritylpiperazine-2-carboxylate, includes the study of novel pyridone carboxylic acids. These compounds, including 4-hydroxypiperazin-1-yl derivatives, were tested for their metabolism and antimicrobial properties (Uno et al., 1993).

Organic Chemistry and Molecular Diversity

In organic chemistry, research involving amino acid-derived alpha-amino nitriles led to the synthesis of spirocyclic 2,6-dioxopiperazine derivatives. This methodology, related to the structure of methyl 4-tritylpiperazine-2-carboxylate, offers a route for creating diverse molecular structures (González-Vera et al., 2005).

X-ray and NMR Studies

X-ray and NMR studies of complexes like 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid provide insights into molecular interactions and structures that are pertinent to the study of methyl 4-tritylpiperazine-2-carboxylate (Dega-Szafran et al., 2006).

NMDA Receptor Research

Compounds like 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a rigid analog of certain piperazine derivatives, are used as selective NMDA antagonists. Studies on these compounds are crucial for understanding the role of NMDA receptors in synaptic transmission and neurological disorders (Murphy et al., 1987).

Synthesis and Antileukemic Activity

Research on the synthesis of 3-triazeno derivatives of the ethyl and methyl esters of pyrazole-4-carboxylic acid, closely related to methyl 4-tritylpiperazine-2-carboxylate, shows potential antileukemic activity. These studies contribute to the development of novel cancer treatments (Shealy & O'dell, 1971).

properties

IUPAC Name

methyl 4-tritylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRPWIEBSQIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-tritylpiperazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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